![molecular formula C13H15N5O4 B12409019 4-Amino-1-(2-C-methyl-|A-D-ribofuranosyl)-1H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B12409019.png)
4-Amino-1-(2-C-methyl-|A-D-ribofuranosyl)-1H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Amino-1-(2-C-methyl-|A-D-ribofuranosyl)-1H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile is a synthetic nucleoside analog
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-(2-C-methyl-|A-D-ribofuranosyl)-1H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile typically involves multi-step organic synthesisCommon reagents used in these reactions include various protecting groups, nucleophiles, and catalysts .
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes to increase yield and purity. These methods often include large-scale reactions, purification steps such as crystallization or chromatography, and stringent quality control measures to ensure consistency and safety .
化学反应分析
Types of Reactions
4-Amino-1-(2-C-methyl-|A-D-ribofuranosyl)-1H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify the nitrile group to other functional groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the pyrrolo[2,3-d]pyrimidine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of analogs .
科学研究应用
4-Amino-1-(2-C-methyl-|A-D-ribofuranosyl)-1H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential as a nucleoside analog in DNA and RNA research.
Medicine: It has been investigated for its potential antiviral and anticancer properties.
Industry: The compound is used in the development of pharmaceuticals and diagnostic tools
作用机制
The mechanism of action of 4-Amino-1-(2-C-methyl-|A-D-ribofuranosyl)-1H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. This interference can inhibit the replication of viruses and the proliferation of cancer cells. The compound targets specific enzymes involved in nucleic acid metabolism, such as DNA polymerases and reverse transcriptases .
相似化合物的比较
Similar Compounds
4-Amino-1-(β-D-ribofuranosyl)-1,3,5-triazin-2(1H)-one:
2′-C-Methyl-7-deaza-adenosine: Known for its antiviral properties, particularly against hepatitis C virus.
7-Deaza-2′-C-acetylene-adenosine: Another nucleoside analog with potential antiviral applications.
Uniqueness
4-Amino-1-(2-C-methyl-|A-D-ribofuranosyl)-1H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile is unique due to its specific structural modifications, which confer distinct biological activities. Its ability to be incorporated into nucleic acids and interfere with their synthesis makes it a valuable tool in both research and therapeutic applications .
属性
分子式 |
C13H15N5O4 |
|---|---|
分子量 |
305.29 g/mol |
IUPAC 名称 |
1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-4-imino-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C13H15N5O4/c1-13(21)9(20)7(4-19)22-12(13)18-5-17-10(15)8-6(2-14)3-16-11(8)18/h3,5,7,9,12,15-16,19-21H,4H2,1H3/t7-,9?,12-,13+/m1/s1 |
InChI 键 |
WIVNDELUOPMCFE-GQBUKWJPSA-N |
手性 SMILES |
C[C@]1([C@@H](O[C@@H](C1O)CO)N2C=NC(=N)C3=C2NC=C3C#N)O |
规范 SMILES |
CC1(C(C(OC1N2C=NC(=N)C3=C2NC=C3C#N)CO)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



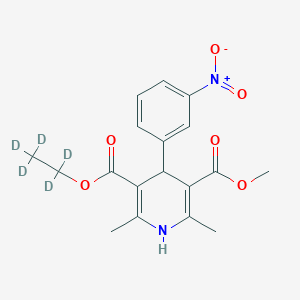
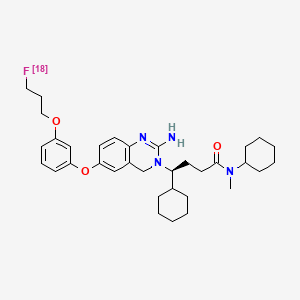
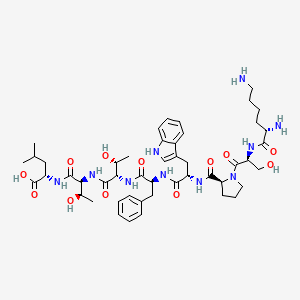
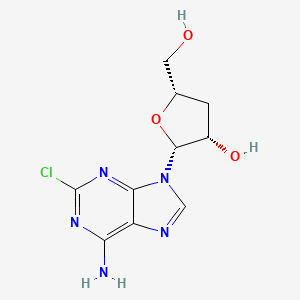
![(13aS)-2,3,6,7-tetramethoxy-9,11,12,13,13a,14-hexahydrophenanthro[9,10-f]indolizine;(2R)-2-hydroxybutanedioic acid](/img/structure/B12408974.png)
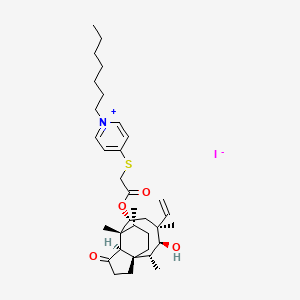






![4-[(3R,5S)-3,5-dimethylpiperidin-1-yl]sulfonyl-N-[5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B12409003.png)
